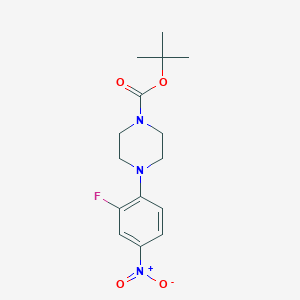

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a piperazine-based intermediate with a tert-butyloxycarbonyl (Boc) protecting group and a 2-fluoro-4-nitrophenyl substituent. It is synthesized via nucleophilic aromatic substitution between 1,2-difluoro-4-nitrobenzene and tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate in dimethylsulfoxide (DMSO) at 100°C, yielding 58% of the product . The compound is characterized by LC-MS (m/z 423.30 [MH⁺]) and serves as a precursor in the synthesis of bioactive molecules, particularly those targeting androgen receptor degradation .

Propiedades

IUPAC Name |

tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLVWCABLVHASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583303 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-34-8 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanism

-

Solvent : Toluene or xylene (polar aprotic aromatic hydrocarbons) are preferred for their ability to stabilize the transition state and facilitate reflux.

-

Temperature : The reaction proceeds at 80–90°C for 3–6 hours, ensuring complete conversion while minimizing side reactions like di-substitution.

-

Molar Ratio : A 2.45:1 molar excess of piperazine (0.77 mol) to 1,2-difluoro-4-nitrobenzene (0.314 mol) drives the reaction to completion.

Example Protocol :

-

Piperazine (66.2 g, 0.77 mol) is dissolved in toluene (500 mL) at 50°C to form a homogeneous solution.

-

1,2-Difluoro-4-nitrobenzene (50 g, 0.314 mol) is added, and the mixture is stirred at 80–90°C for 3–6 hours.

-

The reaction is cooled to 40–45°C, diluted with deionized water, and the organic layer is separated.

-

Toluene (250–350 mL) is evaporated under reduced pressure at 40°C to yield Formula II as a crude product.

Key Considerations

-

Regioselectivity : The nitro group’s electron-withdrawing effect directs substitution to the ortho position, avoiding competing reactions at the meta site.

-

Impurity Control : Excess piperazine and controlled temperature minimize byproducts such as bis-arylpiperazine derivatives.

Protection with Di-tert-Butyl Dicarbonate

The secondary amine of Formula II is protected using Boc anhydride to form tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (Formula III). This step enhances the compound’s stability for subsequent transformations, such as nitro group reduction.

Reaction Conditions

-

Solvent : Toluene or xylene, maintaining consistency with the previous step to avoid solvent exchange.

-

Reagent : Di-tert-butyl dicarbonate (Boc anhydride) is added stoichiometrically (1:1 molar ratio relative to Formula II).

-

Temperature : Conducted at ambient temperature (20–25°C) to prevent Boc group cleavage.

Example Protocol :

Mechanistic Insights

-

The secondary amine of piperazine attacks the electrophilic carbonyl carbon of Boc anhydride, forming a stable carbamate.

-

No additional base is required, as the piperazine’s basicity suffices to deprotonate the intermediate.

Optimization of Reaction Parameters

Solvent Selection

| Solvent | Dielectric Constant | Reaction Efficiency | Practical Considerations |

|---|---|---|---|

| Toluene | 2.38 | High | Low cost, easy evaporation |

| Xylene | 2.27 | Moderate | Higher boiling point (138–144°C) |

| Acetonitrile | 37.5 | Low | Polar aprotic but less compatible |

Toluene is optimal due to its balance of polarity, cost, and compatibility with both SNAr and Boc protection steps.

Temperature and Time

-

Condensation : Elevated temperatures (80–90°C) accelerate SNAr kinetics but require precise control to avoid decomposition.

-

Boc Protection : Ambient conditions prevent exothermic side reactions, ensuring high yields.

Workup and Purification Strategies

Isolation of Formula II

Purification of Formula III

-

Crystallization : The product is recrystallized from toluene/hexane mixtures to achieve >99% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves residual Boc anhydride or di-substituted impurities.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 methanol/water, 1 mL/min).

-

Melting Point : 92–94°C (sharp, indicative of high crystallinity).

Comparative Analysis of Alternative Methodologies

While the patented route is dominant, alternative approaches include:

-

Ultrasound-Assisted Synthesis : Reduces reaction time by 30% but requires specialized equipment.

-

Microwave Promotion : Achieves similar yields in 1–2 hours but lacks scalability for industrial use.

Industrial-Scale Considerations

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine ring provides conformational flexibility, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Structure : Lacks the 2-fluoro substituent present in the target compound.

- Properties: Crystallographic studies reveal a planar nitro group and a chair conformation of the piperazine ring.

- Synthesis : Prepared via nucleophilic substitution with a 71% yield, indicating higher efficiency than the fluorinated derivative .

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Structure: Contains a formyl (-CHO) and trifluoromethyl (-CF₃) group instead of nitro (-NO₂) and fluorine (-F).

- Properties : The electron-deficient trifluoromethyl group enhances lipophilicity, while the formyl group offers a reactive site for further functionalization .

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate

- Structure: Features a cyano (-CN) group and phenyl-substituted pyridine ring.

Variations in Linker and Functional Groups

Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)

- Structure: Includes a butanoyl linker between the piperazine and 3-nitrophenoxy group.

- Properties : The ester linker introduces hydrolytic instability, limiting its utility in physiological conditions compared to the direct aryl-substituted target compound .

Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (Compound 2j)

Stability and Reactivity Comparisons

- Acid Sensitivity: The target compound’s Boc group is stable under basic conditions but cleaved under acidic conditions. Compounds like tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate () show similar Boc stability but increased reactivity due to the formyl group.

- Gastric Fluid Stability: Analogues with triazole-oxazolidinone substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, whereas the nitro and fluorine groups in the target compound may confer better stability .

Actividad Biológica

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 154590-34-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antiplasmodial properties.

- Molecular Formula : C₁₅H₂₀FN₃O₄

- Molecular Weight : 325.34 g/mol

- Melting Point : 153-155 °C

- Boiling Point : 453.5 ± 45.0 °C

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves the protection of the piperazine nitrogen followed by the introduction of the fluoro-nitrophenyl group. The structure-activity relationship studies indicate that modifications on the piperazine ring and the substitution pattern on the phenyl ring significantly influence biological activity.

Key Findings from SAR Studies:

- Antiplasmodial Activity : The compound exhibits potent antiplasmodial activity against Plasmodium falciparum, with an IC₅₀ value of approximately 0.2690 µM, indicating high efficacy against malaria parasites .

- Selectivity Index : The selectivity index (SI) for this compound is reported to be around 460, demonstrating low cytotoxicity towards mammalian cells (L-6 cells IC₅₀ = 124.0 µM) .

- Substituent Effects : Variations in substituents on the phenyl ring alter both potency and selectivity, with bulky, non-polar substituents generally enhancing antiplasmodial activity .

Antimalarial Properties

The primary biological activity of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is its antimalarial effect. In vitro studies have shown that this compound acts effectively against different strains of P. falciparum, particularly during the late stage of the parasite's life cycle.

Research indicates that the compound disrupts mitochondrial functions in P. falciparum, affecting key metabolic pathways such as:

- Dihydroorotate Dehydrogenase Inhibition : This enzyme is crucial for pyrimidine biosynthesis, and its inhibition leads to a depletion of nucleotides necessary for DNA replication.

- Cytochrome bc1 Complex Disruption : This affects electron transport within mitochondria, leading to impaired energy production in the parasite .

Case Studies and Experimental Data

A comprehensive study involving various derivatives of this compound was conducted to evaluate their biological activities:

| Compound | IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀) | Selectivity Index |

|---|---|---|---|

| tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |

| Derivative A | 1.902 | 17.20 | 9.043 |

| Derivative B | 0.6172 | 185.0 | 299.7 |

This table highlights the comparative efficacy and safety profiles of various derivatives, underscoring the importance of structural modifications in enhancing therapeutic potential.

Aplicaciones Científicas De Investigación

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in water |

| Storage Conditions | Refrigerate (2-7°C) |

Medicinal Chemistry

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties, particularly as an anti-tuberculosis agent. Compounds with similar structural motifs have shown promise in inhibiting Mycobacterium tuberculosis (Mtb) Mur enzymes, which are crucial for bacterial cell wall synthesis. The bulky tert-butyl group enhances binding affinity through hydrophobic interactions with target proteins.

Case Study: Anti-Tuberculosis Activity

Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in bacterial metabolism:

- Target Enzyme : MurB

- IC50 Values : Comparative studies indicate that compounds with similar structures exhibit varying degrees of inhibition, with some derivatives showing IC50 values as low as 7.7 µM.

| Compound Name | Structure | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Compound A | Structure A | 7.7 | MurB |

| This compound | TBD | TBD | TBD |

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its preparation typically involves several steps, including nitration, fluorination, hydroxymethylation, and the formation of the piperazine ring. These synthetic routes are optimized for yield and purity, employing catalysts and specific reaction conditions to enhance efficiency.

The biological activity of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate has been explored through various studies focusing on its pharmacological properties:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.

- Hydrophobic Interactions : The bulky tert-butyl group and the fluorinated nitrophenyl moiety enhance hydrophobic interactions with target proteins.

- Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding with active site residues, stabilizing the enzyme-inhibitor complex.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for applications in various fields, including pharmaceuticals and agrochemicals.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperazine ring. A representative route includes:

Piperazine Core Formation : React tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 2-fluoro-4-nitrochlorobenzene) under basic conditions (e.g., triethylamine in THF at 60–80°C) .

Nitro Group Introduction : Nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄) or electrophilic nitration agents.

Boc Protection : The tert-butyloxycarbonyl (Boc) group is retained to stabilize the piperazine during subsequent reactions.

Q. Key Considerations :

Q. How is the structural identity of this compound confirmed?

Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7–8 ppm). Fluorine coupling patterns are critical for verifying the 2-fluoro substituent .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₁₉FN₃O₄⁺ requires m/z 324.1356) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., monoclinic P2₁/n space group) resolve bond angles and torsional strain in the piperazine-aryl system .

Q. What are the primary applications of this compound in medicinal chemistry?

- Kinase Inhibitor Development : The fluoronitrophenyl group enhances π-π stacking with ATP-binding pockets in kinases. For example, analogs inhibit phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism .

- PROTAC Linkers : The Boc-piperazine scaffold serves as a modular component for proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Challenges :

- Nitro Group Reduction : The 4-nitro group may undergo unintended reduction (e.g., with Pd/C/H₂). Use milder conditions (e.g., Zn/NH₄Cl) or protect the nitro group during hydrogenation .

- Piperazine Ring Opening : Strong acids or prolonged heating can cleave the Boc group. Optimize reaction time/temperature (e.g., <80°C in THF) .

Q. Mitigation Strategy :

- Monitor intermediates via TLC or LC-MS to detect side products.

- Employ orthogonal protecting groups (e.g., Fmoc for amines) if further functionalization is needed.

Q. How do steric and electronic effects of the 2-fluoro-4-nitrophenyl group influence reactivity?

Steric Effects :

- The 2-fluoro substituent creates steric hindrance, slowing nucleophilic aromatic substitution (SNAr) at the 4-nitro position.

Q. Electronic Effects :

- The nitro group is a strong electron-withdrawing group, activating the aryl ring for SNAr but deactivating it for electrophilic substitution.

- Fluorine’s inductive effect enhances the nitro group’s electron-withdrawing capacity, favoring meta-directing reactivity in further functionalization .

Case Study :

In kinase inhibitor synthesis, fluoronitroaryl-piperazine derivatives exhibit improved binding affinity (IC₅₀ < 100 nM) compared to non-fluorinated analogs due to enhanced electrostatic interactions .

Q. How can crystallographic data resolve discrepancies in spectroscopic analyses?

Example : Conflicting NMR assignments for piperazine protons (e.g., axial vs. equatorial) can arise due to conformational flexibility. X-ray diffraction provides definitive bond lengths (e.g., C–N = 1.45 Å) and dihedral angles (e.g., 55° between piperazine and aryl planes), clarifying dynamic behavior in solution .

Table 1 : Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/n | |

| Unit Cell (Å) | a=6.1925, b=8.2636, c=40.7287 | |

| Dihedral Angle (°) | 55.2 (piperazine-aryl) |

Q. What strategies optimize bioactivity while reducing toxicity?

- Metabolic Stability : Replace the nitro group with a bioisostere (e.g., cyano) to mitigate hepatotoxicity.

- Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR) to identify selective inhibitors.

- Prodrug Design : Mask the nitro group as a prodrug (e.g., nitroreductase-activated) for tumor-selective activation .

Q. How are computational methods used to predict reactivity and binding modes?

- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., Fukui indices identify C-5 as most reactive).

- Molecular Docking : Simulate binding to PHGDH (PDB: 5U5T) to prioritize derivatives with optimal hydrogen bonding (e.g., with Arg135) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.